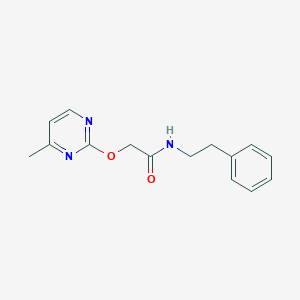![molecular formula C25H22N4O3S3 B2633180 N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397289-29-1](/img/structure/B2633180.png)
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H22N4O3S3) and molecular weight (522.66). Further properties such as melting point, IR, 1H NMR, 13C NMR, and mass spectral data can be obtained from specific analyses .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
Research into structurally related compounds, such as N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, has shown significant anticancer activity across various cancer cell lines. These compounds were synthesized and evaluated against breast, lung, colon, and ovarian cancer cell lines, demonstrating moderate to excellent efficacy. Some derivatives even surpassed the reference drug, etoposide, in their anticancer activities, highlighting the potential for developing new anticancer therapies based on these chemical structures (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
The development of antimicrobial and antifungal agents is another area of interest. Compounds such as 2-phenylamino-thiazole derivatives have been synthesized and tested for antimicrobial activity against a range of bacterial and fungal strains. Some molecules in this research showed potent activity, outperforming standard drugs, particularly against Gram-positive bacterial strains and Candida fungal strains. This suggests the potential of thiazole derivatives in treating infectious diseases (Bikobo et al., 2017).
Antibacterial Activity
Novel thiazolepyridine conjugated benzamides synthesized via one-pot reactions have been explored for their antibacterial properties. The compounds displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. This research underlines the importance of structural modifications to enhance the activity of such compounds, potentially leading to the development of new antibacterial agents (Karuna et al., 2021).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Among the tested compounds, specific derivatives demonstrated significant inhibition of the bacterial DNA gyrase and ATPase activities, showing promise as antituberculosis agents. This highlights the potential of thiazole derivatives in addressing the challenge of tuberculosis, a major global health issue (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole nucleus have been found to act as inhibitors of tyrosine kinase receptors (tkr) . Overexpression of these receptors has been observed in a number of cancers .
Mode of Action
Compounds with a similar benzothiazole structure have been found to exhibit profound antimicrobial activity . They interact with their targets, possibly inhibiting essential enzymes or disrupting critical biological processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profiles, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . These diverse activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favourable pharmacokinetic profile . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to manifest profound antimicrobial activity . This suggests that the compound may have a significant impact on microbial cells, possibly leading to their death or inhibition of growth .
Propriétés
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S3/c30-23(17-10-12-20(13-11-17)35(31,32)29-14-3-4-15-29)28-25(33)26-19-7-5-6-18(16-19)24-27-21-8-1-2-9-22(21)34-24/h1-2,5-13,16H,3-4,14-15H2,(H2,26,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCMEPYKBVPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-(2-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methoxy-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2633102.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2633103.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633109.png)
![3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2633111.png)
![Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate](/img/structure/B2633112.png)
![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B2633114.png)
![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)
![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)

